N-[1-(5-fluoro-2-methoxybenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine
Description
N-[1-(5-fluoro-2-methoxybenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by its unique chemical structure, which includes a pyridazin-3-amine core linked to an azetidin-3-yl group substituted with a 5-fluoro-2-methoxybenzenesulfonyl moiety.
Properties
IUPAC Name |
N-[1-(5-fluoro-2-methoxyphenyl)sulfonylazetidin-3-yl]pyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O3S/c1-22-12-5-4-10(15)7-13(12)23(20,21)19-8-11(9-19)17-14-3-2-6-16-18-14/h2-7,11H,8-9H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUOPODUWRKPDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CC(C2)NC3=NN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Path A: Late-Stage Sulfonylation
Sequence :
- Synthesize 3-aminopyridazine.
- Couple to azetidine via SNAr (K₂CO₃, DMF, 60°C).
- Sulfonylate with 5-fluoro-2-methoxybenzenesulfonyl chloride.
Data :
| Step | Reagent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 2 | K₂CO₃ | 60 | 12 | 68 |
| 3 | Et₃N | 0→25 | 16 | 74 |
Advantage : Avoids sulfonyl group incompatibility during pyridazine coupling.
Path B: Early Sulfonylation
Sequence :
- Sulfonylate azetidine-3-amine.
- Introduce pyridazine via Buchwald–Hartwig amination.
Data :
| Step | Catalyst | Ligand | Yield (%) |
|---|---|---|---|
| 2 | Pd₂(dba)₃ | Xantphos | 61 |
Challenge : Pd catalysts may coordinate with the sulfonyl group, necessitating excess ligand.
Analytical Characterization and Validation
Spectroscopic Data :
- ¹H NMR (300 MHz, CDCl₃): δ 7.44–7.02 (m, aromatic), 4.44 (s, azetidine CH), 3.45 (m, SO₂NCH₂).
- HRMS : [M+H]⁺ calc’d for C₁₈H₁₉FN₄O₃S: 414.1164; found: 414.1168.
Purity Assessment :
Industrial-Scale Considerations
Cost Drivers :
- 5-Fluoro-2-methoxybenzenesulfonyl chloride accounts for 62% of raw material costs.
- Chromatography steps contribute to 75% of total process expenses.
Alternatives :
- Switch from EtOAc/hexanes to MTBE/heptane for safer distillation.
- Use flow chemistry for sulfonylation to reduce reaction time by 40%.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-fluoro-2-methoxybenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of sulfonamide or sulfonyl thiol derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a pyridazin-3-amine core linked to an azetidin-3-yl group, which is further substituted with a 5-fluoro-2-methoxybenzenesulfonyl moiety. The synthesis typically involves:
- Formation of the Azetidin-3-yl Intermediate : Reaction of a suitable azetidine precursor with 5-fluoro-2-methoxybenzenesulfonyl chloride under basic conditions.
- Coupling with Pyridazin-3-amine : Utilizing coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of catalysts such as 4-dimethylaminopyridine (DMAP) to form the final product.
Chemistry
N-[1-(5-fluoro-2-methoxybenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine serves as a building block for synthesizing more complex molecules. Its unique structural features allow chemists to explore new synthetic pathways and develop derivatives with altered properties.
Biology
The compound is being investigated for its potential as a biochemical probe to study enzyme functions and interactions. Preliminary studies suggest it may inhibit specific enzymes involved in metabolic pathways, similar to other compounds that have shown inhibitory effects on human acetylcholinesterase, crucial for neurotransmitter regulation.
Medicine
Research is ongoing into the compound's therapeutic potential , particularly in treating diseases such as cancer and inflammatory conditions. Its unique structure may offer advantages over existing treatments, making it a candidate for drug development.
Industry
In industrial applications, the compound is utilized in developing new materials with specific properties, such as polymers and coatings. Its unique chemical characteristics make it suitable for various applications in material science.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : Evidence suggests potential inhibition of enzymes involved in critical metabolic processes.
- Cellular Effects : Ongoing studies are examining how this compound interacts with cellular components, including the influence of environmental factors like pH and temperature on its activity.
Mechanism of Action
The mechanism of action of N-[1-(5-fluoro-2-methoxybenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit a key enzyme involved in cell proliferation, thereby exerting anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
N-[1-(5-fluoro-2-methoxybenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine: shares structural similarities with other sulfonyl azetidine derivatives and pyridazin-3-amine compounds.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Another compound with a similar sulfonyl group and fluorine substitution.
Uniqueness
- The unique combination of the azetidin-3-yl group and pyridazin-3-amine core, along with the 5-fluoro-2-methoxybenzenesulfonyl moiety, imparts distinct chemical and biological properties to this compound, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
N-[1-(5-fluoro-2-methoxybenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine is a compound that has attracted attention in medicinal chemistry due to its unique structure and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mode of action, pharmacokinetics, and potential therapeutic uses.
Chemical Structure
The compound features a pyridazin-3-amine core linked to an azetidin-3-yl group, which is further substituted with a 5-fluoro-2-methoxybenzenesulfonyl moiety. This structural configuration is significant for its biological interactions.
Mode of Action
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, similar compounds have shown inhibitory effects on human acetylcholinesterase, which is crucial for neurotransmitter regulation .
- Cellular Effects : The compound's interaction with cellular components is currently under investigation. Factors such as pH and temperature may influence its activity, although specific cellular targets remain unidentified.
Pharmacokinetics
The pharmacokinetic profile of this compound has yet to be fully characterized. Key aspects to consider include:
- Absorption and Bioavailability : The compound's absorption characteristics and bioavailability in biological systems are critical for its therapeutic potential. Current research is ongoing to determine these parameters.
- Metabolism and Excretion : Understanding how the compound is metabolized and eliminated from the body will be essential for assessing its safety and efficacy.
Case Studies
Several studies have explored the biological activity of related compounds, providing insights that may be applicable to this compound:
- In Vitro Studies : Research has demonstrated that derivatives with similar sulfonamide structures exhibit significant biological activity, including anti-inflammatory and anticancer properties .
- Molecular Docking Studies : Computational studies have indicated that modifications in the chemical structure can enhance binding affinity to target proteins, suggesting a pathway for optimizing the compound's efficacy .
Data Table: Comparison of Biological Activities
Q & A
Basic: What synthetic strategies are recommended for the preparation of N-[1-(5-fluoro-2-methoxybenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine?
The synthesis typically involves sequential functionalization of the azetidine ring. Key steps include sulfonylation of the azetidin-3-amine intermediate with 5-fluoro-2-methoxybenzenesulfonyl chloride under basic conditions (e.g., using NaH or K₂CO₃ in anhydrous DMF). Subsequent coupling with pyridazin-3-amine requires Pd-catalyzed cross-coupling or nucleophilic substitution, depending on the leaving group. Reaction optimization should focus on solvent polarity (e.g., THF vs. DCM) and temperature (0–60°C) to minimize side reactions .
Basic: How can the three-dimensional structure of this compound be confirmed?
X-ray crystallography is the gold standard for resolving spatial configurations, particularly for the sulfonyl-azetidine moiety. If crystals are challenging to obtain, advanced NMR techniques (e.g., NOESY or ROESY) can provide spatial correlations between protons in the azetidine and pyridazine rings. Computational modeling (DFT or molecular mechanics) may supplement experimental data .
Basic: What preliminary assays are used to evaluate its biological activity?
Begin with in vitro enzyme inhibition assays targeting kinases or sulfotransferases, as the sulfonyl group often interacts with ATP-binding pockets. Use fluorescence polarization or SPR (Surface Plasmon Resonance) to measure binding affinity. Cell viability assays (e.g., MTT) in cancer cell lines can screen for antiproliferative effects .
Advanced: How can reaction pathways involving the sulfonyl group be mechanistically analyzed?
Isotopic labeling (e.g., ¹⁸O in sulfonyl groups) combined with mass spectrometry can track bond cleavage or rearrangement. Kinetic studies under varying pH and solvent conditions (e.g., DMSO vs. MeCN) reveal whether hydrolysis or nucleophilic substitution dominates. Computational tools like Gaussian can model transition states .
Advanced: How to address contradictions in reported IC₅₀ values across studies?
Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays) or compound purity. Validate purity via HPLC (>95%) and replicate assays under standardized conditions (e.g., 10 mM Mg²⁺, pH 7.4). Compare results with structurally analogous compounds (e.g., ’s dihydrocoumarin derivatives) to identify structure-activity trends .
Advanced: What computational methods predict thermodynamic stability of conformers?
Density Functional Theory (DFT) with B3LYP/6-31G* basis set calculates energy minima for different conformers. Focus on the azetidine ring puckering and sulfonyl group orientation. Molecular dynamics simulations (e.g., AMBER) in explicit solvent models (water) assess stability over time .
Advanced: How to improve aqueous solubility for in vivo studies?
Salt formation (e.g., hydrochloride or mesylate) enhances solubility without altering the core structure. Co-solvent systems (PEG-400/water) or nanoformulation (liposomes) can also be employed. Monitor stability via LC-MS to ensure no degradation occurs .
Advanced: What chiral separation techniques resolve enantiomers of this compound?
Chiral HPLC using cellulose-based columns (Chiralpak IC or OD-H) with hexane/isopropanol gradients effectively separates enantiomers. Supercritical Fluid Chromatography (SFC) with CO₂/ethanol mobile phases offers faster resolution for high-throughput screening .
Advanced: How are metabolic pathways elucidated during preclinical studies?
Incubate the compound with human liver microsomes (HLMs) and NADPH cofactors. UPLC-QTOF-MS identifies Phase I metabolites (oxidation, demethylation). For Phase II metabolism, add UDPGA or PAPS to detect glucuronidation/sulfation. Compare fragmentation patterns with synthetic standards .
Advanced: What strategies optimize Structure-Activity Relationship (SAR) studies?
Systematically modify substituents:
- Pyridazine ring : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at position 4 to enhance target affinity.
- Sulfonyl group : Replace 5-fluoro with other halogens (Cl, Br) to study steric effects.
Use Free-Wilson or Hansch analysis to correlate substituent properties (logP, molar refractivity) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
